Cas no 30000-61-4 (4-(1H-pyrrol-3-yl)butanoic acid)
30000-61-4 structure
Product Name:4-(1H-pyrrol-3-yl)butanoic acid
CAS-nummer:30000-61-4
MF:C8H11NO2
MW:153.178442239761
CID:296938
PubChem ID:255668
Update Time:2025-04-19
4-(1H-pyrrol-3-yl)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrrole-3-butanoicacid
- 4-(1H-pyrrol-3-yl)butanoic acid
- 4-(3-Pyrrolyl)butyric acid
- PYRROLE-3-BUTYRIC ACID
- 1H-pyrrole-3-butyric acid
- 4-(1H-pyrrol-3-yl)-butyric acid
- 4-(3-pyrrolyl)butanoic acid
- 4-<Pyrrolyl(3')>-buttersaeure
- SCHEMBL1278387
- 4-(3-Pyrrolyl)butyric acid, 95%
- (PYRROLYL-3)-4 BUTANOIC ACID
- EN300-1837812
- FT-0703586
- CS-0433610
- DTXSID80292289
- J-017732
- 30000-61-4
- G88812
- ZILGRACWFSKIFU-UHFFFAOYSA-N
-
- MDL: MFCD07438025
- Inchi: 1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11)
- InChI-sleutel: ZILGRACWFSKIFU-UHFFFAOYSA-N
- LACHT: OC(CCCC1C=CNC=1)=O
Berekende eigenschappen
- Exacte massa: 153.07900
- Monoisotopische massa: 153.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 136
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 53.1A^2
- XLogP3: 0.8
Experimentele eigenschappen
- Dichtheid: 1.194
- Smeltpunt: 91-95 °C
- Kookpunt: 328°Cat760mmHg
- Vlampunt: 152.2°C
- Brekindex: 1.553
- PSA: 53.09000
- LogboekP: 1.42200
4-(1H-pyrrol-3-yl)butanoic acid Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36/37
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:−20°C
4-(1H-pyrrol-3-yl)butanoic acid Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-pyrrol-3-yl)butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 682578-100MG |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 95% | 100MG |
¥902.5 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 682578-500MG |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 95% | 500MG |
¥3098 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504280-100mg |
4-(1H-Pyrrol-3-yl)butanoic acid |
30000-61-4 | 98% | 100mg |
¥1080.00 | 2024-08-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-232219-100 mg |
4-(3-Pyrrolyl)butyric acid, |
30000-61-4 | ≥94% | 100MG |
¥857.00 | 2023-07-11 | |
| Enamine | EN300-1837812-0.05g |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1837812-0.1g |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1837812-0.25g |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1837812-0.5g |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1837812-1.0g |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1837812-2.5g |
4-(1H-pyrrol-3-yl)butanoic acid |
30000-61-4 | 2.5g |
$2520.0 | 2023-09-19 |
4-(1H-pyrrol-3-yl)butanoic acid Gerelateerde literatuur
-
1. Strategies towards functionalised electronically conducting organic copolymers: Part 2. CopolymerisationKarl S. Ryder,Lutz F. Schweiger,Andrew Glidle,Jon. M. Cooper J. Mater. Chem. 2000 10 1785
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